1-Hexanoylpiperidine-4-carboxylic acid
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Overview
Description
1-Hexanoylpiperidine-4-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a piperidine ring substituted with a hexanoyl group at the nitrogen atom and a carboxylic acid group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexanoylpiperidine-4-carboxylic acid can be synthesized through several methods:
Acylation of Piperidine: The hexanoyl group can be introduced to the piperidine ring via acylation using hexanoyl chloride in the presence of a base such as pyridine.
Oxidation of Alcohols: The carboxylic acid group can be introduced by oxidizing the corresponding alcohol using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions
Industrial Production Methods: Industrial production often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to hydrogenate precursors.
Grignard Reactions: Reacting Grignard reagents with carbon dioxide to form carboxylic acids.
Chemical Reactions Analysis
Types of Reactions: 1-Hexanoylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, introducing different functional groups
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
1-Hexanoylpiperidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studying enzyme interactions and receptor binding due to its structural similarity to neurotransmitters.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Hexanoylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It can act as an agonist or antagonist at various receptors, influencing signal transduction pathways
Comparison with Similar Compounds
Piperidine: A simpler structure without the hexanoyl and carboxylic acid groups.
Hexanoic Acid: Lacks the piperidine ring.
Piperidine-4-carboxylic Acid: Similar but without the hexanoyl group
Uniqueness: 1-Hexanoylpiperidine-4-carboxylic acid is unique due to its combined structural features, which confer specific chemical reactivity and biological activity not found in simpler analogs. This makes it a valuable compound for targeted applications in medicinal and industrial chemistry.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-hexanoylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO3/c1-2-3-4-5-11(14)13-8-6-10(7-9-13)12(15)16/h10H,2-9H2,1H3,(H,15,16) |
InChI Key |
SSOVCMPITLGMSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1CCC(CC1)C(=O)O |
Origin of Product |
United States |
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